molecular formula C8H6N2OS B13175818 5-(3-Thienyl)-2-hydroxypyrazine CAS No. 1159817-99-8

5-(3-Thienyl)-2-hydroxypyrazine

Cat. No.: B13175818
CAS No.: 1159817-99-8
M. Wt: 178.21 g/mol
InChI Key: TWUVYINKFOSTPC-UHFFFAOYSA-N
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Description

5-(3-Thienyl)-2-hydroxypyrazine is a heterocyclic compound that features both a thiophene ring and a pyrazine ring Thiophene is a five-membered ring containing sulfur, while pyrazine is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)-2-hydroxypyrazine typically involves the formation of the thiophene ring followed by the construction of the pyrazine ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding condensation reactions and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

5-(3-Thienyl)-2-hydroxypyrazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like bromine and nucleophilic reagents like amines are frequently employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted thiophene and pyrazine derivatives .

Scientific Research Applications

5-(3-Thienyl)-2-hydroxypyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Thienyl)-2-hydroxypyrazine involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, while the pyrazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered ring containing sulfur.

    Pyrazine: A six-membered ring containing two nitrogen atoms.

    Furan: A five-membered ring containing oxygen.

    Pyrrole: A five-membered ring containing nitrogen.

Uniqueness

5-(3-Thienyl)-2-hydroxypyrazine is unique due to the combination of the thiophene and pyrazine rings in a single molecule. This dual-ring structure imparts unique electronic and steric properties, making it a versatile building block for the synthesis of complex heterocyclic compounds .

Properties

CAS No.

1159817-99-8

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

5-thiophen-3-yl-1H-pyrazin-2-one

InChI

InChI=1S/C8H6N2OS/c11-8-4-9-7(3-10-8)6-1-2-12-5-6/h1-5H,(H,10,11)

InChI Key

TWUVYINKFOSTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CNC(=O)C=N2

Origin of Product

United States

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